3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique framework allows for various functional modifications, making it a versatile candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been shown to have a wide range of biological responses such as anticancer , antiproliferative , and anti-mycobacterial activities .
Mode of Action
It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have been shown to interact with various biological targets, leading to a range of biological responses .
Biochemical Pathways
Given the diverse biological responses of similar compounds in the pyrazolo[3,4-b]pyridine family, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with a range of biological responses, including anticancer, antiproliferative, and anti-mycobacterial activities .
Biochemical Analysis
Biochemical Properties
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, it has been observed to bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in cancer cells, making it a potential anti-cancer agent . Furthermore, this compound affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events essential for signal transduction . This compound also binds to specific DNA sequences, interfering with the binding of transcription factors and thereby modulating gene expression . Additionally, it has been shown to interact with proteins involved in the ubiquitin-proteasome system, leading to the degradation of key regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects . These findings highlight the importance of optimizing dosage regimens for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Additionally, this compound has been shown to influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method starts with the condensation of 3-amino-1-methyl-4-phenyl-1,4-dihydropyridine-2,6-dione with hydrazine hydrate under reflux conditions. This reaction forms the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux (approximately 78-80°C for ethanol)
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety
Automated synthesis: To reduce human error and increase efficiency
Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-4-phenyl-1
Properties
IUPAC Name |
3-amino-1-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17-13-11(12(14)16-17)9(7-10(18)15-13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,14,16)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBUDHJHHOINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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